1,2,3,4-Tetrahydroquinoline

Vue d'ensemble

Description

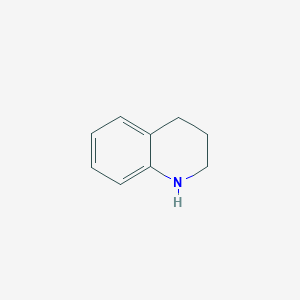

1,2,3,4-Tetrahydroquinoline (THQ) is a partially saturated heterocyclic compound consisting of a benzene ring fused to a piperidine ring. It serves as a key scaffold in medicinal chemistry, agrochemicals, and materials science due to its versatile pharmacological and physicochemical properties . THQ derivatives exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects . Their synthesis often involves reduction of quinolines, multicomponent reactions (e.g., Povarov reaction), or catalytic hydrogenation .

Méthodes De Préparation

Povarov Reaction in Microreactor Systems

The Povarov reaction, a [4+2] cycloaddition between aryl imines and electron-rich dienophiles, has been optimized for THQ synthesis using microreactor technology. A notable method employs trityl tetrafluoroborate as a Lewis acid catalyst in a continuous-flow microreactor . This approach involves two phases:

-

Phase 1 : Condensation of aryl aldehydes (e.g., 4-methoxybenzaldehyde) and aryl amines (e.g., aniline) at 25–80°C to form aryl imines.

-

Phase 2 : Cyclization with dienophiles (e.g., styrene or 2,3-dihydrofuran) in the presence of trityl tetrafluoroborate, achieving 85–92% yields within 0.5–15 minutes .

Advantages :

-

Scalability : Microreactors enhance heat transfer and reduce side reactions, enabling gram-scale production.

-

Safety : Reduced exposure to hazardous intermediates compared to batch reactors.

-

Efficiency : High turnover frequency (TOF) of 120 h⁻¹ for trityl tetrafluoroborate .

Limitations :

-

Restricted to electron-rich dienophiles.

-

Requires anhydrous conditions to prevent catalyst deactivation.

Titanium-Catalyzed Hydroaminoalkylation and Buchwald–Hartwig Amination

A two-step protocol combines hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and intramolecular Buchwald–Hartwig amination . Key steps include:

-

Hydroaminoalkylation : A 2,6-bis(phenylamino)pyridinato titanium complex catalyzes the C–H activation of N-methylaniline, yielding linear adducts with >90% regioselectivity .

-

Amination : Palladium-catalyzed coupling closes the tetrahydroquinoline ring, achieving 65–78% overall yields.

Substrate Scope :

-

Tolerates electron-donating (-OMe, -NMe₂) and withdrawing (-Cl, -CF₃) groups on the styrene.

-

Fused polycyclic THQs (e.g., benzo-fused derivatives) are accessible via naphthylstyrenes .

Mechanistic Insight :

-

The titanium catalyst stabilizes a six-membered transition state during hydroaminoalkylation, favoring linear selectivity.

Samarium(II)-Promoted Reduction of Quinolin-2(1H)-ones

Quinolin-2(1H)-ones serve as precursors for THQs via C–O bond cleavage using a SmI₂/H₂O/Et₃N system . The protocol involves:

-

Dissolving the quinolinone in THF.

-

Adding SmI₂ (2 equiv), H₂O (4 equiv), and Et₃N (2 equiv) at 0°C.

Key Features :

-

Chemoselectivity : Reduces lactams without affecting ester or nitrile groups.

-

Mild Conditions : Operates at ambient temperature, avoiding harsh reductants like LiAlH₄.

Limitations :

-

Limited to substrates without acidic protons (e.g., -OH, -NH₂).

-

Samarium waste complicates large-scale applications.

Manganese-Catalyzed Borrowing Hydrogen Methodology

A one-pot cascade synthesis utilizes a manganese(I) PN₃ pincer complex to dehydrogenate secondary alcohols, followed by reductive cyclization . For example:

-

Dehydrogenation : 2-Aminobenzyl alcohol reacts with 1-phenylethanol to form an imine intermediate.

-

Cyclization : The manganese catalyst transfers hydrogen to the imine, yielding THQs in 45–89% yields .

Optimization :

-

Base Effect : KOtBu outperforms NaOtBu or Cs₂CO₃, minimizing quinoline byproducts.

-

Solvent : Toluene enhances selectivity over DMF or THF.

Scope :

-

Compatible with alkyl- and aryl-substituted alcohols.

-

Ferrocenyl derivatives (e.g., 2-ferrocenyl-THQ) are accessible .

One-Pot Synthesis via the tert-Amino Effect

Meldrum’s acid and ortho-dialkylaminoaldehydes undergo cyclization under Me₃SiCl/DMF conditions to furnish THQ-3-carboxylic acids . The reaction proceeds via:

-

Knoevenagel Condensation : Formation of a β-keto ester intermediate.

-

Cyclization : tert-Amino group facilitates ring closure, yielding diastereomeric THQs (dr 3:1 to 5:1) .

Applications :

-

THQ-3-carboxylic acids serve as precursors for anticoagulants and kinase inhibitors.

-

Diastereomers are separable via recrystallization (hexane/EtOAc) .

Grignard Addition and Dehydration Sequences

3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones react with Grignard reagents (e.g., PhMgBr) to form 3,4-diaryl-THQs . Critical steps include:

-

Grignard Addition : Affords N-protected azaisoflavan-4-ols.

-

Dehydration : HBr/AcOH removes the protecting group and dehydrates the intermediate, yielding THQs in 50–65% yields .

Challenges :

-

Oxidation Sensitivity : Unprotected THQs rapidly oxidize to quinolines.

-

Side Reactions : Disproportionation under acidic conditions generates quinoline byproducts .

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to quinoline using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: It can undergo electrophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Quinoline.

Reduction: Various tetrahydroquinoline derivatives.

Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

THQ serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. It is involved in developing drugs targeting various conditions, including:

- Neurological Disorders : THQ derivatives have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, specific derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), which is relevant in pain management and neuroprotection .

- Anticancer Agents : Compounds derived from THQ are being explored for their anticancer properties. For example, studies have demonstrated that certain THQ derivatives exhibit significant activity against cancer cell lines, suggesting their potential as therapeutic agents .

Case Study: Drug Development

A notable example includes the development of a THQ derivative that effectively reversed thermal hyperalgesia in a rat model of neuropathic pain. This compound demonstrated excellent potency and selectivity for nNOS .

Organic Synthesis

THQ is widely utilized as an intermediate in organic synthesis. Its unique structure allows for various transformations, making it a versatile building block for creating complex molecules. Key applications include:

- Synthesis of Heterocycles : THQ can be transformed into other nitrogen-containing heterocycles through reactions such as alkylation and acylation .

- Catalytic Processes : THQ derivatives serve as ligands in catalytic reactions, enhancing the efficiency of chemical transformations critical for green chemistry initiatives .

Agrochemicals

In the agricultural sector, THQ is employed in synthesizing agrochemicals, including pesticides and herbicides. Its structural features contribute to designing compounds with effective pesticidal activity against various agricultural pests.

- Case Study: Pesticide Development

Research has shown that specific THQ derivatives exhibit significant insecticidal properties, highlighting their potential use in crop protection strategies .

Material Science

THQ is explored for its potential applications in material science due to its unique structural properties. It is being investigated for use in:

- Polymer Additives : THQ derivatives act as antioxidants and stabilizers in polymer formulations, preventing degradation during processing and extending the lifespan of materials .

- Coatings : The compound's properties make it suitable for developing coatings that enhance durability and performance in various applications.

Flavors and Fragrances

THQ and its derivatives are utilized in the fragrance and flavor industry due to their desirable olfactory characteristics. They are incorporated into perfumes, cosmetics, and household products to impart floral or fruity notes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Compounds/Applications |

|---|---|---|

| Medicinal Chemistry | Drug development for neurological disorders | Potent NOS inhibitors; anticancer agents |

| Organic Synthesis | Intermediate for heterocycles | Alkylation and acylation reactions |

| Agrochemicals | Synthesis of pesticides and herbicides | Insecticidal compounds |

| Material Science | Polymer additives and coatings | Antioxidants for plastics |

| Flavors & Fragrances | Fragrance components | Floral/fruity notes in consumer products |

Mécanisme D'action

1,2,3,4-Tetrahydroquinoline is similar to other tetrahydroquinoline derivatives and isoquinoline compounds. it is unique due to its specific structural features and reactivity:

1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom.

Quinoline: The fully unsaturated analog of this compound.

Isoquinoline: Another structural isomer with different biological and chemical properties.

Comparaison Avec Des Composés Similaires

Structural and Reactivity Differences

Key Compounds Compared :

- THQ (1,2,3,4-Tetrahydroquinoline)

- THIQ (1,2,3,4-Tetrahydroisoquinoline)

- Dihydroquinoline (1,2-dihydro- or 3,4-dihydroquinoline)

- Quinoline

Catalytic Systems :

- Fe-ISAS/CN catalysts enable THQ dehydrogenation to quinoline with high recyclability .

- THIQ oxidation stops at 3,4-dihydroisoquinoline under CuCl₂-O₂ due to steric hindrance .

Limitations and Challenges

- Synthetic Flexibility :

- Stability: Dihydroquinolines are prone to oxidation, complicating isolation .

Activité Biologique

1,2,3,4-Tetrahydroquinoline (THQ) is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities of THQ and its derivatives, highlighting their pharmacological potential and underlying mechanisms.

Structural Characteristics

This compound is characterized by a saturated quinoline ring structure. Its derivatives can exhibit a range of biological activities depending on the nature and position of substituents on the ring. The structural diversity allows for modifications that can enhance specific pharmacological properties.

Biological Activities

THQ and its derivatives have been shown to possess various biological activities:

- Anticancer Activity : Several studies have reported that THQ derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from THQ have been found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : THQ derivatives have demonstrated significant antimicrobial activity against a range of pathogens. For example, a study identified novel THQ-based fungicides that showed potent in vitro activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) as low as 2.78 μg/mL .

- Neuroprotective Effects : Research indicates that THQ exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Some derivatives have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

- Anti-inflammatory Activity : THQ compounds have also been investigated for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

The efficacy of THQ derivatives is closely related to their structural features. SAR studies have provided insights into how modifications influence biological activity:

| Substituent Position | Biological Activity | Example Compound |

|---|---|---|

| 1 | Anticancer | N-[2-(4-morpholino)ethyl]THQ |

| 2 | Antimicrobial | THQ derivatives with alkyl groups |

| 3 | Neuroprotective | Acetylated THQ derivatives |

| 4 | Anti-inflammatory | Substituted phenyl-THQs |

Case Studies

- Antifungal Activity Study : A recent study synthesized several THQ derivatives and evaluated their antifungal properties against Sclerotinia sclerotiorum. One compound exhibited an EC50 value of 14.85 μg/mL against laccase, indicating strong inhibitory activity .

- Neuroprotective Mechanism Investigation : Research conducted on THQ analogs revealed that certain compounds could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activity and reducing lipid peroxidation levels .

- Cytotoxicity Assay : In vitro assays demonstrated that specific THQ derivatives could effectively inhibit the growth of human breast cancer cell lines, with IC50 values indicating significant cytotoxicity .

Q & A

Q. What are the most common synthetic routes for preparing 1,2,3,4-tetrahydroquinoline derivatives in academic research?

Basic Question

The synthesis of this compound derivatives often employs Lewis acid-catalyzed Diels-Alder reactions (e.g., Yb(OTf)₃) and Povarov reactions using Fe₂(SO₄)₃ . Recent advancements include green methodologies , such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄) to catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones. These methods avoid toxic metal catalysts and achieve high yields (up to 92%) with recyclable catalysts . Intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) derivatives, as in bifunctional tetrahydroquinoline synthesis, is another key route .

Q. How can regioselectivity be controlled during the synthesis of bifunctional this compound derivatives?

Advanced Question

Regioselectivity in bifunctional derivatives (e.g., 4,4′-(1,4-phenylene)di(tetrahydroquinoline)) is achieved through electrophilic aromatic substitution guided by steric and electronic effects. For example, epichlorohydrin-mediated cyclization of N,N′-di(3-chloro-2-hydroxypropyl)-substituted precursors directs attack at the ortho-position of aryl groups, forming fused tetrahydroquinoline rings . Solvent polarity and temperature further modulate selectivity, with polar aprotic solvents favoring intramolecular cyclization over side reactions.

Q. What methodological challenges arise in separating cis- and trans-isomers of substituted 1,2,3,4-tetrahydroquinolines, and how are they addressed?

Advanced Question

Isomer separation is complicated by similar physicochemical properties. Chromatographic techniques (HPLC, TLC) with chiral stationary phases or crystallization-driven resolution are commonly used. However, catalyst design can minimize isomer formation. For instance, acidic ionic liquids (e.g., [NMPH]H₂PO₄) improve stereochemical control during synthesis, reducing cis/trans mixtures . Computational modeling of transition states could further predict isomer ratios, though this remains underexplored experimentally.

Q. How do researchers characterize the structural conformation of this compound derivatives?

Basic/Advanced Question

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, DEPT) and X-ray crystallography . For example, ¹³C NMR distinguishes aliphatic carbons in tetrahydroquinoline cores (δ = 28–38 ppm) and aromatic/ferrocenyl carbons (δ = 65–145 ppm) in derivatives like 4-ferrocenyl-8-(phenylthio)tetrahydroquinoline . X-ray analysis reveals half-chair conformations in the tetrahydroquinoline ring and hydrogen-bonding patterns critical for crystal packing .

Q. What role do metal-free catalysts play in the sustainable synthesis of this compound derivatives?

Advanced Question

Metal-free catalysts, such as acidic ionic liquids (e.g., [NMPH]H₂PO₄), offer eco-friendly alternatives by enabling recyclability (≥5 cycles) and reducing waste. These catalysts achieve atom-efficient cyclization of amines and ketones with >90% selectivity . Compared to traditional H₃PO₄, ionic liquids enhance reaction rates and tolerate diverse functional groups, making them ideal for synthesizing bioactive derivatives.

Q. What advanced catalytic systems enable dehydrogenation of this compound to quinoline derivatives?

Advanced Question

Fe-ISAS/CN catalysts (atomically dispersed Fe on N-doped carbon) achieve 100% conversion and selectivity in dehydrogenation to quinolones under mild conditions. This system outperforms nanoparticle-based catalysts (Fe-NPs/CN) and retains 82% efficiency after 5 cycles . The catalytic mechanism involves Fe-N₄ active sites facilitating H₂ desorption, as confirmed by XANES/EXAFS analysis .

Q. How are computational methods applied to predict reaction outcomes in this compound synthesis?

Advanced Question

While not explicitly covered in the evidence, density functional theory (DFT) could model transition states to predict regioselectivity and isomer stability. For example, calculating the energy barriers for epichlorohydrin-mediated cyclization could guide experimental design . Machine learning models trained on reaction databases may also optimize catalyst selection and reaction conditions.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUJPTNKIBCYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060903 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [MSDSonline] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

635-46-1, 25448-04-8 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kusol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.